molecular formula C10H11BrFNO2 B15288629 Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate CAS No. 871977-74-1

Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate

Cat. No.: B15288629
CAS No.: 871977-74-1
M. Wt: 276.10 g/mol
InChI Key: ZOGXBJALWIQYND-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate is a chemical compound with a complex structure that includes bromine, fluorine, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate typically involves multiple steps. One common method starts with the reaction of 3-bromo-4-fluoroaniline with ethyl chloroformate under basic conditions to form the corresponding ethyl carbamate. This intermediate is then subjected to hydrolysis and subsequent reaction with hydroxylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate can be compared with other similar compounds, such as:

  • 2-(3-bromo-4-fluorophenyl)acetonitrile
  • 2-(3-bromo-4-fluorophenyl)morpholine

These compounds share structural similarities but differ in their functional groups and chemical properties

Properties

CAS No.

871977-74-1

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate

InChI

InChI=1S/C10H11BrFNO2/c1-2-15-10(13)9(14)6-3-4-8(12)7(11)5-6/h3-5,9,13-14H,2H2,1H3

InChI Key

ZOGXBJALWIQYND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(C1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

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